dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate
Description
Properties
IUPAC Name |
1-chloro-4-(2-dimethoxyphosphorylethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClO4P/c1-13-16(12,14-2)8-7-15-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNBCHFSJMNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCOC1=CC=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184225 | |
| Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-60-1 | |
| Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Historical Development of Synthetic Routes for Related Phosphonates
The formation of the carbon-phosphorus (C-P) bond, the key structural feature of phosphonates, has been a subject of chemical investigation for over a century. The two most prominent and historically significant methods for synthesizing phosphonate (B1237965) esters are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. wikipedia.orgchempedia.info
The Michaelis-Arbuzov reaction , first discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most widely used method for preparing phosphonates. wikipedia.orgnih.gov This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.govorganic-chemistry.org The process is thermally induced, often requiring high temperatures (commonly 120-160 °C) to drive the reaction to completion. wikipedia.org The reaction's versatility has made it a fundamental tool in organophosphorus chemistry. nih.gov
Shortly after, the Michaelis-Becker reaction was introduced as an alternative route. chempedia.info This method involves the reaction of a dialkyl hydrogen phosphonate (also known as a dialkyl phosphite) with an alkyl halide in the presence of a base. researchgate.net The base deprotonates the dialkyl phosphite to generate a nucleophilic phosphite anion, which then displaces the halide from the alkyl halide. frontiersin.org While yields can sometimes be lower than in the Michaelis-Arbuzov reaction, the Michaelis-Becker variant often proceeds under milder temperature conditions. frontiersin.orgrsc.org
These two foundational reactions have formed the basis for nearly all subsequent developments in phosphonate synthesis, including the numerous variations and catalytic systems developed to improve efficiency, selectivity, and substrate scope.
Precursor Materials and Their Derivatization
The synthesis of dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate relies on the availability of two key precursor molecules, the structures of which are dictated by the chosen synthetic pathway.
For a Michaelis-Arbuzov approach , the necessary precursors are:
Trimethyl phosphite (P(OCH₃)₃): This trivalent phosphorus ester serves as the source of the dimethyl phosphonate moiety.
1-(2-Haloethoxy)-4-chlorobenzene (ClC₆H₄OCH₂CH₂X, where X = Br, I): This electrophilic substrate provides the [2-(4-chlorophenoxy)ethyl] fragment. The bromo-derivative, 1-(2-bromoethoxy)-4-chlorobenzene (B1362648), is a common choice due to the good leaving group ability of the bromide ion.
The precursor 1-(2-bromoethoxy)-4-chlorobenzene can be synthesized via a Williamson ether synthesis, by reacting the sodium salt of 4-chlorophenol (B41353) with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, often in a solvent like dimethylformamide (DMF) with a base like potassium carbonate.
For a Michaelis-Becker approach , the precursors are:
Dimethyl phosphite (HP(O)(OCH₃)₂): This pentavalent phosphorus compound, which exists in equilibrium with its trivalent tautomer, acts as the nucleophile after deprotonation. It is commercially available or can be prepared by the reaction of phosphorus trichloride (B1173362) with methanol.
1-(2-Haloethoxy)-4-chlorobenzene: The same electrophile as in the Arbuzov reaction is used.
The selection of these precursors is critical, and their purity directly impacts the yield and purity of the final product.
Established Synthesis Protocols for this compound
The synthesis of this compound can be effectively achieved through either the Michaelis-Arbuzov or the Michaelis-Becker reaction.
A generalized protocol based on the Michaelis-Arbuzov reaction involves heating a mixture of trimethyl phosphite and 1-(2-bromoethoxy)-4-chlorobenzene. The reaction is typically performed neat or in a high-boiling inert solvent. The temperature is raised significantly (often in the range of 120-160 °C) and maintained for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. wikipedia.org The byproduct, methyl bromide, is volatile and can be removed from the reaction mixture by distillation. Purification of the final product is usually accomplished by vacuum distillation or column chromatography. orgsyn.org
A plausible protocol using the Michaelis-Becker reaction would involve dissolving 1-(2-bromoethoxy)-4-chlorobenzene in an appropriate aprotic solvent such as tetrahydrofuran (B95107) (THF) or toluene. Dimethyl phosphite is then added, followed by a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice, which deprotonates the dimethyl phosphite to form sodium dimethyl phosphite in situ. orgsyn.org The reaction mixture is stirred, often at room temperature or with gentle heating, until completion. The workup typically involves quenching the reaction, followed by extraction and purification of the product.
Optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include the choice of reagents, solvent, temperature, and reaction time.
| Parameter | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | Rationale and Research Findings |
|---|---|---|---|
| Halide Reactivity (R-X) | R-I > R-Br > R-Cl | R-I > R-Br > R-Cl | Iodides are the most reactive due to the lower C-I bond strength, but bromides often offer a good balance of reactivity and cost. Chlorides are less reactive and may require catalysts or harsher conditions. researchgate.net |
| Phosphorus Reagent | Trimethyl phosphite is used for the dimethyl ester. | Dimethyl phosphite is used. | The choice of phosphite ester determines the final ester groups on the phosphonate. |
| Base (for Michaelis-Becker) | N/A | NaH, K₂CO₃, NaOMe, t-BuOK | Strong bases like NaH ensure complete deprotonation of dimethyl phosphite. Weaker bases like K₂CO₃ can also be used, often in conjunction with a phase-transfer catalyst. frontiersin.orgorgsyn.org |
| Temperature | High (120-160 °C) | Mild (Room temp. to ~80 °C) | The Arbuzov reaction is thermally driven. wikipedia.org The Becker reaction is often effective at lower temperatures, reducing the risk of thermal decomposition. frontiersin.org |
| Solvent | Often neat, or high-boiling solvents (e.g., Toluene, Xylene) | Aprotic solvents (e.g., THF, DMF, Dioxane) | Solvents are chosen based on temperature requirements and reagent solubility. Solvent-free conditions can be used for the Arbuzov reaction. nih.gov |
To overcome the limitations of the classical methods, such as harsh reaction conditions or low yields, various catalyst systems have been developed.
For the Michaelis-Arbuzov reaction , Lewis acids have been shown to catalyze the reaction, allowing it to proceed at lower temperatures. organic-chemistry.org Catalysts such as zinc iodide (ZnI₂) can facilitate the reaction even with less reactive substrates like alcohols, although this is a variation of the standard reaction. orgsyn.org
For the Michaelis-Becker reaction , Phase-Transfer Catalysis (PTC) has proven particularly effective. This technique is useful when the reactants are in different phases, for example, a solid inorganic base (like K₂CO₃) and an organic solution of the substrates. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyl (B1604629) triethylammonium (B8662869) chloride (BTEAC), facilitates the transfer of the phosphite anion from the solid or aqueous phase to the organic phase where the reaction occurs. researchgate.netnih.gov This often leads to faster reaction rates, milder conditions, and improved yields. researchgate.net
More recently, palladium or copper-catalyzed cross-coupling reactions, known as Hirao reactions, have emerged as powerful methods for C-P bond formation, particularly for aryl and vinyl phosphonates, representing a significant departure from the classical nucleophilic substitution pathways.
The mechanisms of the Michaelis-Arbuzov and Michaelis-Becker reactions are well-understood and proceed via distinct pathways.
Michaelis-Arbuzov Reaction Mechanism: The reaction proceeds through a two-step Sₙ2 mechanism.
Nucleophilic Attack: The trivalent phosphorus atom of the trimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-(4-chlorophenoxy)ethyl halide. This results in the displacement of the halide ion and the formation of a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the methyl groups of the phosphonium (B103445) salt intermediate in a second Sₙ2 reaction. This cleaves the carbon-oxygen bond, yielding the final product, this compound, and a molecule of methyl halide. wikipedia.org
Michaelis-Becker Reaction Mechanism: This reaction is initiated by a base-promoted deprotonation.
Deprotonation: A base removes the acidic proton from dimethyl phosphite, generating a highly nucleophilic sodium dimethyl phosphite anion.
Nucleophilic Substitution: The phosphite anion then performs an Sₙ2 attack on the electrophilic carbon of the 2-(4-chlorophenoxy)ethyl halide, displacing the halide and forming the C-P bond to give the final phosphonate product. chempedia.info
Novel Synthetic Approaches and Green Chemistry Considerations
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for phosphonate synthesis. These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents.
Novel approaches include:
Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate both Michaelis-Arbuzov and Michaelis-Becker reactions, significantly reducing reaction times from hours to minutes and often improving yields.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often under milder conditions.
Solvent-Free Reactions: Performing reactions without a solvent (neat), particularly for the Michaelis-Arbuzov reaction, reduces chemical waste and simplifies purification.
Use of Green Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives is a key goal. For instance, a protocol for synthesizing benzyl phosphonates (a related class of compounds) has been developed using polyethylene (B3416737) glycol (PEG) as a recyclable and benign solvent, with a potassium iodide/potassium carbonate catalytic system, allowing the reaction to proceed at room temperature. frontiersin.org
These modern methodologies offer promising alternatives to classical synthetic routes, aligning the production of valuable chemical compounds like this compound with sustainability goals.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. nih.govresearchgate.netchemrxiv.org In the context of phosphonate synthesis, microwave irradiation has been shown to significantly reduce reaction times for the Michaelis-Arbuzov reaction, often from several hours to mere minutes. chemrxiv.orgnih.gov This rate enhancement is attributed to the efficient heating of the reaction mixture by microwaves, particularly for reactions involving ionic intermediates like the phosphonium salt in the Arbuzov reaction. chemrxiv.org While specific conditions for the microwave-assisted synthesis of this compound have not been reported, analogous reactions suggest that the use of microwave irradiation could offer a more efficient and rapid synthesis compared to conventional heating methods. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Michaelis-Arbuzov Reaction for Phosphonate Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to days chemrxiv.org | Minutes chemrxiv.orgnih.gov |
| Temperature | High (often >100 °C) | Controlled, rapid heating |
| Yields | Good to excellent | Often improved chemrxiv.org |
| Side Reactions | More prevalent with prolonged heating | Often reduced chemrxiv.org |
Solvent-Free Reaction Techniques
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing or eliminating the use of volatile organic solvents. researchgate.net The synthesis of various phosphonates has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or sonication. researchgate.netnih.gov For instance, the Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, has been shown to proceed with high yields in short reaction times under solvent-free sonication. researchgate.net The application of solvent-free conditions to the synthesis of this compound, potentially catalyzed by a solid support or under high-energy milling, could offer a more environmentally benign synthetic route.
Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. chemrxiv.orgnih.govnih.gov This technique has gained traction as a sustainable alternative to traditional solvent-based methods. While the direct mechanochemical synthesis of the target compound has not been described, the successful gram-scale synthesis of phosphonate-based metal-organic frameworks (MOFs) highlights the potential of this methodology in organophosphorus chemistry. chemrxiv.orgnih.govnih.gov The mechanochemical approach often proceeds rapidly and can lead to the formation of products that are difficult to obtain through solution-based methods. nih.gov Investigating the mechanochemical reaction of the appropriate precursors could pave the way for a solvent-free, scalable synthesis of this compound.
Post-Synthetic Modifications and Functionalization Reactions
The chemical structure of this compound offers several sites for post-synthetic modification, including the phosphonate ester groups and the aromatic ring. These modifications can lead to the formation of a variety of derivatives with potentially altered chemical and physical properties.
Hydrolysis and Transesterification Reactions
The ester groups of the phosphonate moiety are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid, [2-(4-chlorophenoxy)ethyl]phosphonic acid. mtak.hugoogle.com Acid-catalyzed hydrolysis, typically employing strong acids like hydrochloric acid, proceeds in a stepwise manner, with the cleavage of the second ester group being the rate-determining step. mtak.hugoogle.comrsc.org Microwave assistance has been shown to be a highly efficient method for the hydrolysis of phosphonate diesters, significantly reducing reaction times and often leading to cleaner products in high yields. rsc.org
Transesterification offers a route to modify the ester groups by reacting the phosphonate with a different alcohol, potentially under the influence of a catalyst. nih.gov This can be used to synthesize mixed phosphonate esters or to replace the methyl groups with other alkyl or aryl groups. google.com Microwave-assisted alcoholysis of dialkyl phosphonates has been demonstrated as a viable method for transesterification, allowing for the synthesis of phosphonates with mixed alkoxy groups. mtak.hu
Table 2: Conditions for Hydrolysis and Transesterification of Dialkyl Phosphonates
| Reaction | Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Phosphonic acid | mtak.hugoogle.com |
| Microwave-Assisted Hydrolysis | HCl, microwave irradiation | Phosphonic acid | rsc.org |
| Transesterification | Alcohol, catalyst (e.g., sodium alkoxide), heat | Mixed or fully transesterified phosphonates | nih.govgoogle.com |
| Microwave-Assisted Transesterification | Alcohol, ionic liquid catalyst, microwave irradiation | Mixed or fully transesterified phosphonates | mtak.hu |
Halogenation and Nitration Studies
The 4-chlorophenoxy group in this compound is an aromatic ring that can undergo electrophilic substitution reactions. The existing chloro and the ether oxygen substituents will direct incoming electrophiles to specific positions on the ring. The ether group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group.
Halogenation: Further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction with halogens such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to introduce another halogen atom onto the ring, likely at one of the positions ortho to the activating phenoxy group. wikipedia.orglibretexts.org
Nitration: Nitration of the aromatic ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net This electrophilic aromatic substitution would introduce a nitro group onto the ring. The position of nitration will be influenced by the directing effects of the existing substituents. For instance, the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one with fuming nitric acid and concentrated sulfuric acid resulted in the introduction of a nitro group ortho to the chloro substituent. researchgate.net
Formation of Derivative Structures
Beyond simple hydrolysis, transesterification, and aromatic substitution, the formation of more complex derivative structures is conceivable. The phosphonic acid obtained from hydrolysis can be converted into its corresponding acid chloride, which can then be reacted with various nucleophiles such as amines or alcohols to form phosphonamidates or different phosphonate esters, respectively. mdpi.com These derivatives can be of interest for various applications due to the introduction of new functional groups. The synthesis of amino acid-based phosphonamidates directly from symmetrical phosphonate diesters has been reported, offering a pathway to novel molecular structures. mdpi.com
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.
Proton NMR (¹H NMR) spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate would show distinct signals for the aromatic protons on the chlorophenoxy group, the two methylene (B1212753) groups of the ethyl chain, and the methyl protons of the phosphonate (B1237965) ester. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning these signals to their respective protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 6.8 - 7.3 | d, d | ~8-9 |
| O-CH₂ | 3.9 - 4.2 | m | |
| P-CH₂ | 2.0 - 2.4 | m |
Note: This table presents predicted values based on similar structures. Actual experimental data is required for confirmation.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the aromatic carbons, the two methylene carbons, and the methyl carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155 - 160 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic CH | 115 - 130 |
| O-CH₂ | 65 - 70 |
| P-CH₂ | 25 - 30 (d, ¹JCP) |
Note: This table presents predicted values based on similar structures. Actual experimental data is required for confirmation.
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for phosphorus-containing compounds. A single signal would be expected in the ³¹P NMR spectrum of this compound, and its chemical shift would be characteristic of a phosphonate ester environment.
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, between the adjacent methylene groups of the ethyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.
Table 3: Predicted IR/Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aromatic) | Stretching | 3050 - 3150 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| P=O | Stretching | 1200 - 1300 |
| P-O-C | Stretching | 1000 - 1100 |
| C-O-C (ether) | Stretching | 1200 - 1270 |
Note: This table presents predicted values based on similar structures. Actual experimental data is required for confirmation.
The combination of these spectroscopic techniques would provide a complete and unambiguous structural characterization of this compound. However, without experimental data, the precise spectral parameters remain speculative.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of its elemental formula (C₁₀H₁₄ClO₄P). The presence of the chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]+•) and the [M+2]+• peak, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₁₀H₁₄³⁵ClO₄P | [M+H]⁺ | 279.0234 |
| C₁₀H₁₄³⁷ClO₄P | [M+2+H]⁺ | 281.0205 |
| C₁₀H₁₄³⁵ClNaO₄P | [M+Na]⁺ | 301.0054 |
| C₁₀H₁₄³⁷ClNaO₄P | [M+2+Na]⁺ | 303.0024 |
Note: This table represents theoretical values that would be expected from an HRMS analysis.
Analysis of the fragmentation pattern in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment would provide structural confirmation. The fragmentation process involves the cleavage of the weakest bonds in the molecular ion, leading to the formation of characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the cleavage of the P-C, C-O, and C-C bonds. Expected fragment ions would help to identify the different substructures of the molecule, such as the dimethyl phosphonate group and the 2-(4-chlorophenoxy)ethyl moiety.
Vibrational Spectroscopy and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. The spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific chemical bonds.
For this compound, key vibrational bands would be expected for:
P=O stretching: A strong absorption band, typically in the region of 1250-1200 cm⁻¹.
P-O-C stretching: Characteristic bands for the phosphonate ester functionality.
C-O-C stretching: Vibrations associated with the aromatic ether linkage.
Aromatic C-H and C=C stretching: Bands characteristic of the para-substituted benzene (B151609) ring.
Aliphatic C-H stretching: Bands corresponding to the ethyl and methyl groups.
C-Cl stretching: A band in the lower frequency region of the spectrum.
Conformational analysis, often supported by computational modeling, would investigate the different spatial arrangements (conformers) of the molecule arising from rotation around its single bonds. Vibrational spectroscopy can sometimes distinguish between different conformers if they coexist in the sample and have distinct vibrational frequencies.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
No published research was found that specifically applied quantum chemical calculations to dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate.
There are no available studies that report the use of Density Functional Theory (DFT) to investigate the electronic structure, geometry optimization, or other molecular properties of this compound.
No literature could be located that employs ab initio methods to analyze the electronic structure of this compound.
Molecular Modeling and Simulation
Specific molecular modeling and simulation studies for this compound have not been reported in the accessible scientific literature.
There are no dedicated studies on the conformational analysis or the mapping of potential energy landscapes for this compound.
No research articles were identified that describe the use of molecular dynamics simulations to study the behavior of this compound, such as its solvation properties or its interactions with other molecules.
Structure-Activity Relationship (SAR) Studies via Computational Methods
No computational Structure-Activity Relationship (SAR) studies focusing on this compound were found in the reviewed literature. Consequently, there is no data available regarding the computationally derived relationships between its chemical structure and biological activity.
Information regarding the computational and theoretical chemistry studies, specifically focusing on the reaction pathway energetics and transition state analysis of this compound, is not available in publicly accessible scientific literature.
There are no available data tables or detailed research findings to populate the requested section on "Reaction Pathway Energetics and Transition State Analysis." To maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be written without foundational research data.
Mechanistic Investigations and Biological Interactions Non Human Specific
Elucidation of Molecular Interaction Mechanisms
Detailed research is required to understand how dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate interacts with biological macromolecules. This would typically involve computational modeling and biophysical techniques. Computational studies, such as molecular docking, could predict the binding modes of the compound with various protein targets. These predictions would then need to be validated experimentally using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to provide a high-resolution view of the interactions at an atomic level.
Enzyme Inhibition Studies (Non-Clinical)
Investigations into the enzyme inhibitory potential of this compound are crucial for understanding its mechanism of action. Phosphonates are known to act as mimics of phosphate-containing substrates and can inhibit enzymes involved in phosphate (B84403) metabolism. nih.govresearchgate.net For instance, related phosphonate (B1237965) compounds have been shown to inhibit enzymes such as the pyruvate (B1213749) dehydrogenase complex. nih.govoncotarget.commdpi.com
To assess the inhibitory activity of this compound, a panel of relevant enzymes would need to be screened. For any enzymes that are significantly inhibited, further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Kᵢ).
Table 1: Hypothetical Enzyme Inhibition Data for this compound No data is currently available for this compound. The table below is for illustrative purposes only.
| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Affinity (Non-Clinical)
To determine if this compound exerts its effects through receptor-mediated pathways, receptor binding assays are required. These experiments would involve radioligand binding assays with a variety of receptors to identify any potential binding partners. For any identified receptors, saturation binding studies would be performed to determine the binding affinity (Kₔ) and the density of binding sites (Bₘₐₓ).
Table 2: Hypothetical Receptor Binding Affinity Data for this compound No data is currently available for this compound. The table below is for illustrative purposes only.
| Receptor | Binding Affinity (Kₔ) (nM) | Maximum Binding Capacity (Bₘₐₓ) (fmol/mg protein) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Biochemical Pathway Perturbation in Model Systems (Non-Human)
Understanding the impact of this compound on cellular metabolism is essential. This would be investigated using metabolomics approaches in non-human model systems, such as cell cultures or organisms like yeast or nematodes. By comparing the metabolic profiles of treated and untreated systems, it would be possible to identify biochemical pathways that are significantly perturbed by the compound. For example, studies on similar compounds have shown effects on amino acid metabolism and protein succinylation. mdpi.com
Environmental Occurrence, Fate, and Degradation Pathways
Environmental Distribution and Persistence
There is no specific information available in the reviewed scientific literature regarding the environmental distribution and persistence of dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate. However, insights can be drawn from the behavior of related chemical classes.
The persistence of a chemical in the environment is often described by its half-life. For the chlorophenoxy portion of the molecule, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) serves as a useful analogue. 2,4-D generally exhibits moderate persistence in soil. juniperpublishers.com Its half-life can vary significantly based on environmental conditions such as soil type, temperature, and microbial activity, but typically averages around 10 days in soils and less than 10 days in water. juniperpublishers.com However, persistence can be significantly longer in cold or dry conditions where microbial degradation is limited. juniperpublishers.com
Table 1: Illustrative Environmental Half-Life of the Analogous Compound 2,4-D
| Environmental Compartment | Half-Life Type | Reported Half-Life (Days) | Reference |
|---|---|---|---|
| Soil | Field Dissipation | 59.3 | juniperpublishers.com |
| Soil | Aerobic Metabolism | 66 | juniperpublishers.com |
| Water | Hydrolysis | 39 | juniperpublishers.com |
| Water-Sediment System | Anaerobic Aquatic Metabolism | 312 | researchgate.net |
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as light, water, or oxidation.
Biotic Degradation Processes
Biotic degradation, driven by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment.
Microbial Metabolism and BiotransformationThe biodegradation of a molecule like this compound would likely involve microbial pathways capable of metabolizing both its chlorophenoxy and organophosphonate components.
Chlorophenoxy Moiety Degradation: Numerous bacteria have been identified that can use chlorophenols and related compounds as their sole source of carbon and energy. researchgate.net Genera such as Arthrobacter and Pseudomonas are known to degrade compounds like 4-chlorophenol (B41353) (a potential breakdown product) and 2,4-D. researchgate.netnih.gov The metabolic pathways typically involve hydroxylation of the aromatic ring, followed by ring cleavage. For example, a mixed culture containing an Arthrobacter species was shown to degrade 4-chloroacetophenone, metabolizing it through 4-chlorophenol and 4-chlorocatechol (B124253) intermediates. nih.gov Similarly, bacteria like Alcaligenes eutrophus can metabolize 2,4-D. nih.gov
Organophosphonate Moiety Degradation: The carbon-phosphorus (C-P) bond in phosphonates is notoriously stable, but various microorganisms have evolved enzymatic systems to cleave it, allowing them to use phosphonates as a phosphorus source. mdpi.com Bacteria, in particular, have developed several pathways for phosphonate (B1237965) catabolism, which can be broadly categorized as hydrolytic, oxidative, or radical-based mechanisms. nih.gov The first step in utilizing phosphonates is often their uptake into the cell via specific transporter proteins. nih.gov Genera known to degrade organophosphorus compounds include Pseudomonas, Bacillus, Flavobacterium, and Enterobacter. oup.comresearchgate.net The initial enzymatic attack is frequently a hydrolysis reaction catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. oup.com
Table 2: Examples of Microorganisms Capable of Degrading Structurally Related Compounds
| Microorganism Genus/Species | Related Compound Class Degraded | Reference |
|---|---|---|
| Pseudomonas cepacia | Chlorinated Phenoxyacetates (2,4,5-T) | nih.gov |
| Alcaligenes eutrophus | Chlorinated Phenoxyacetates (2,4-D) | nih.gov |
| Arthrobacter sp. | Chlorinated Aromatic Compounds | nih.gov |
| Flavobacterium sp. | Organophosphorus Compounds | oup.com |
| Bacillus cereus | Organophosphorus Pesticides (Malathion, Chlorpyrifos) | researchgate.net |
| Enterobacter sp. | Organophosphorus Compounds | researchgate.net |
Enzyme-Mediated Degradation Pathways
The degradation of this compound in the environment is likely initiated by enzymatic hydrolysis. Microorganisms in soil and water produce a variety of enzymes capable of breaking down complex organic molecules. For organophosphorus compounds, phosphotriesterases (PTEs) are key enzymes that catalyze the hydrolysis of the phosphoester bonds. mdpi.com
Given the structure of this compound, two primary enzymatic degradation pathways are plausible:
Cleavage of the Phosphonate Ester Bonds: The initial and most probable step in the biodegradation of this compound is the hydrolysis of one or both of the methyl ester linkages to the phosphorus atom. This reaction would be catalyzed by phosphotriesterases or similar hydrolases, resulting in the formation of monomethyl [2-(4-chlorophenoxy)ethyl]phosphonate and subsequently [2-(4-chlorophenoxy)ethyl]phosphonic acid, along with methanol. oecd.orgmdpi.comnih.gov The hydrolysis of dimethyl phosphonate, a related compound, is a determining factor in its biodegradation rate. oecd.org
Cleavage of the Ether Linkage: Another potential enzymatic degradation route involves the cleavage of the ether bond connecting the phenoxy group to the ethyl side chain. This is a common degradation pathway for chlorophenoxy herbicides. nih.govnih.gov This cleavage would likely be carried out by etherase enzymes, yielding 4-chlorophenol and 2-hydroxyethylphosphonate.
The subsequent degradation of these initial metabolites would then proceed through various microbial metabolic pathways.
Metabolite Identification and Characterization in Environmental Matrices
Based on the probable enzyme-mediated degradation pathways, a number of metabolites of this compound can be anticipated in environmental matrices such as soil and water.
Table 1: Plausible Metabolites of this compound
| Metabolite Name | Chemical Structure | Formation Pathway |
| Monomethyl [2-(4-chlorophenoxy)ethyl]phosphonate | (CH₃O)P(O)(OH)CH₂CH₂OC₆H₄Cl | Hydrolysis of one methyl ester group |
| [2-(4-Chlorophenoxy)ethyl]phosphonic acid | (HO)₂P(O)CH₂CH₂OC₆H₄Cl | Hydrolysis of both methyl ester groups |
| 4-Chlorophenol | HOC₆H₄Cl | Cleavage of the ether linkage |
| Dimethyl 2-hydroxyethylphosphonate | (CH₃O)₂P(O)CH₂CH₂OH | Cleavage of the ether linkage |
| Methanol | CH₃OH | Hydrolysis of methyl ester groups |
| Phosphorous acid | H₃PO₃ | Further degradation of the phosphonate moiety |
The identification and characterization of these metabolites in environmental samples would typically be performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation, detection, and structural elucidation of the parent compound and its transformation products.
Transport and Accumulation in Environmental Compartments
The transport and accumulation of this compound in the environment are influenced by its physicochemical properties, including water solubility, octanol-water partition coefficient (Kow), and soil sorption characteristics.
Transport:
Accumulation:
The potential for a chemical to accumulate in living organisms is often estimated by its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation. geoscienceworld.org Organophosphate esters have been identified as having bioaccumulative properties. researchgate.netnih.gov The log Kow for dimethyl phosphonate is -1.2, indicating no bioaccumulation potential. oecd.org However, the presence of the 4-chlorophenoxy group in the target compound would increase its lipophilicity and therefore its potential for bioaccumulation compared to dimethyl phosphonate alone. The bioaccumulation of pesticides in fish has been shown to be influenced by the chemical properties of the pesticide. nih.govresearchgate.net
Table 2: Estimated Environmental Behavior of this compound
| Environmental Compartment | Transport Potential | Accumulation Potential | Key Influencing Factors |
| Soil | Moderate | Moderate | Soil organic matter content, clay content, water solubility, Koc |
| Water | High | Low to Moderate | Water solubility, hydrolysis rate, photolysis |
| Air | Low | Low | Vapor pressure, atmospheric degradation rate |
| Biota | Low to Moderate | Moderate | Log Kow, metabolic rate in organisms |
It is important to note that the actual environmental concentrations and distribution of this compound and its metabolites will depend on a multitude of factors, including application rates, environmental conditions (e.g., temperature, pH, microbial activity), and the specific characteristics of the receiving ecosystem.
Advanced Applications and Potential in Chemical Science and Technology
Role as Synthetic Intermediates in Fine Chemicals
The phosphonate (B1237965) moiety is a versatile functional group in organic synthesis, and compounds like dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate are valuable as intermediates for the production of more complex molecules. The reactivity of dimethyl phosphonates, for instance, allows them to participate in a wide array of chemical reactions. oecd.org These reactions include additions to oxo compounds, subsequent condensations with amines, oxidations, and additions to alkenes. oecd.org
This reactivity profile suggests that this compound can serve as a building block for a variety of fine chemicals. The P-C bond is generally stable, but the phosphonate esters can be hydrolyzed to the corresponding phosphonic acid, a key functional group in pharmaceuticals and other biologically active molecules. nih.gov Furthermore, the carbon atom adjacent to the phosphonate group can be functionalized, and the ester groups can be transesterified, opening pathways to a diverse range of derivatives. The presence of the 4-chlorophenoxy group also offers a site for further chemical modification, such as nucleophilic aromatic substitution or cross-coupling reactions, thereby expanding its synthetic utility. Such phosphonate intermediates are crucial in manufacturing pesticides, pharmaceuticals, and water treatment chemicals. oecd.org
Ligand Chemistry and Metal Complexation Studies
The phosphonate group is well-established as a highly effective ligand for a wide range of metal ions, making phosphonate-containing molecules subjects of extensive research in coordination chemistry and materials science. scispace.com
The phosphonate group (–PO(OR)₂) and its deprotonated form, phosphonic acid (–PO(OH)₂), exhibit a strong affinity for metal ions. scispace.com The phosphoryl oxygen atom is a hard Lewis base, readily coordinating to hard and borderline metal centers. The coordination can occur in a monodentate, bidentate, or tridentate fashion, leading to the formation of a diverse array of structural motifs, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs). scispace.com The coordination chemistry of phosphonates is extensive, involving divalent metal ions like Mg²⁺, Ca²⁺, and Ni²⁺, as well as trivalent lanthanide ions such as La³⁺, Nd³⁺, and Dy³⁺. scispace.comresearchgate.netd-nb.info The stability of the resulting metal-phosphonate coordination bonds contributes to the robustness of these materials. scispace.com
| Metal Ion | Typical Coordination Environment | Resulting Structure Type | Reference |
|---|---|---|---|
| Mg²⁺, Ca²⁺, Sr²⁺ | Coordination with water molecules, with phosphonate as a counterion. | Hydrated metal complexes. | scispace.comresearchgate.net |
| Ni²⁺ | Forms coordination polymers with bridging co-ligands. | Infinite chain structures. | scispace.comresearchgate.net |
| La³⁺, Nd³⁺, Dy³⁺ | Forms complexes with multidentate phosphonate ester ligands. | Chelated complexes. | d-nb.info |
| In³⁺, Sc³⁺, La³⁺ | Forms stable complexes with phosphonate-bearing chelators. | Mononuclear complexes. | nih.gov |
Phosphonates are powerful chelating agents, capable of binding strongly to multivalent metal ions. nih.govresearchgate.net This property is particularly pronounced in molecules containing multiple phosphonate groups, which can act as polydentate ligands, forming stable, often water-soluble, metal complexes. researchgate.net The formation of five- or six-membered chelate rings with metal ions enhances the stability of these complexes. researchgate.net Even simple phosphonates can sequester metal ions, preventing their precipitation or catalytic degradation effects in various industrial processes. The chelation capacity of phosphonates is utilized in applications such as water treatment, where they act as scale and corrosion inhibitors by sequestering ions like Ca²⁺ and Mg²⁺. researchgate.net The ether oxygen and the chlorophenoxy group in this compound could also participate in coordination, potentially enhancing its chelation properties and selectivity for certain metal ions.
Materials Science and Polymer Chemistry Applications
The incorporation of phosphonate functionalities into polymers and materials can impart valuable properties, most notably flame retardancy and improved adhesion.
Phosphorus-based compounds, including phosphonates, are a significant class of flame retardants used in a wide variety of polymeric materials. researchgate.net They can function as additive flame retardants, where they are physically blended with the polymer matrix. lsu.edueuropean-coatings.com The flame-retardant action of phosphonates can occur through both condensed-phase and gas-phase mechanisms.
In the condensed phase, upon heating, the phosphonate decomposes to form phosphoric acid species. These species promote the charring of the polymer, creating a thermally insulating layer on the material's surface. lsu.edueuropean-coatings.com This char layer acts as a barrier, preventing the release of flammable volatile compounds and limiting the transfer of heat to the underlying polymer, thus suppressing combustion. lsu.edueuropean-coatings.com In the gas phase, phosphorus-containing radicals can be released, which interfere with the radical chain reactions of combustion in the flame, effectively quenching it. researchgate.net The presence of chlorine in the this compound structure could potentially contribute synergistically to the flame retardant effect.
| Flammability Parameter | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Limiting Oxygen Index (LOI) | Increase | Enhanced char formation, gas phase radical trapping. | lsu.edueuropean-coatings.com |
| UL-94 Vertical Burn Test | Improved Rating (e.g., V-0) | Reduced flammability and dripping. | lsu.edueuropean-coatings.com |
| Heat Release Rate (Cone Calorimetry) | Decrease | Formation of a protective char layer. | lsu.edueuropean-coatings.com |
| Char Yield (TGA) | Increase | Condensed phase action promoting carbonization. | lsu.edueuropean-coatings.com |
While this compound itself is not a monomer, it serves as a precursor for creating reactive monomers. By chemically modifying the molecule to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674) moiety, it can be transformed into a functional monomer. rsc.orgresearchgate.netgoogle.com For example, transesterification of one of the methyl groups with a hydroxy-functional monomer like 2-hydroxyethyl methacrylate (HEMA) would yield a polymerizable phosphonate monomer. rsc.org
These phosphorus-containing monomers can be homo-polymerized or co-polymerized with other conventional monomers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymers. rsc.orgresearchgate.net The resulting polymers have the phosphonate group pendant to the polymer backbone, thereby permanently incorporating the desired functionality into the material. This "reactive" approach to flame retardancy is often preferred over additive methods as it prevents leaching of the flame retardant over time. Furthermore, if a monomer with two or more polymerizable groups were synthesized from the phosphonate core, it could act as a cross-linking agent, enhancing the thermal stability and mechanical properties of the resulting thermoset material.
Analytical Reagent Development
The unique chemical structure of this compound, featuring a phosphonate group, a chloro-substituted phenoxy moiety, and an ethyl linker, suggests its potential as a versatile analytical reagent. While direct applications of this specific compound in analytical chemistry are not extensively documented in current literature, the known properties of analogous organophosphonate compounds provide a strong basis for exploring its potential in this domain.
Organophosphonates are widely recognized for their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net This chelating property is fundamental to their application in analytical methods for the detection and quantification of metal cations. The phosphonate group (-PO(OCH₃)₂) in this compound can act as a Lewis base, donating electrons to form coordinate bonds with metal ions. The presence of the ether oxygen in the phenoxy group could also participate in chelation, potentially leading to the formation of stable five- or six-membered chelate rings with metal ions, thereby enhancing the stability of the resulting complex.
The chloro-substituent on the phenyl ring can influence the electronic properties of the phenoxy group, which in turn can affect the binding affinity and selectivity of the phosphonate for different metal ions. This tunability is a desirable characteristic in the design of selective analytical reagents. For instance, modifications to the electronic and steric properties of the ligand can be tailored to achieve selective recognition of specific metal ions.
One promising area of application is in the development of novel ion-selective electrodes (ISEs). An ISE is a sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential. The selectivity of an ISE is primarily determined by the ionophore, a molecule that selectively binds the target ion. The potential of this compound to act as an ionophore could be investigated for the detection of various metal ions.
Furthermore, the compound could be explored as a component in fluorescent sensors. researchgate.netelsevierpure.com By incorporating a fluorophore into the structure or by using it in conjunction with a fluorescent dye, a sensor that exhibits a change in fluorescence intensity or wavelength upon binding to a target analyte could be developed. The interaction of the phosphonate group with a metal ion could quench or enhance the fluorescence of a nearby fluorophore, providing a sensitive and selective detection mechanism. The design of such sensors often involves a modular approach, combining a recognition unit (the phosphonate) with a signaling unit (the fluorophore). researchgate.netelsevierpure.com
Table 1: Potential Analytical Applications of this compound and Related Compounds
| Application Area | Principle of Operation | Potential Advantages |
| Ion-Selective Electrodes | Complexation of metal ions by the phosphonate group, leading to a measurable potential change. | Potential for high selectivity towards specific metal ions due to the unique structural features of the molecule. |
| Fluorescent Sensors | Modulation of fluorescence upon binding of a target analyte to the phosphonate moiety. | High sensitivity and selectivity achievable through rational design of the sensor molecule. |
| Extraction Reagents | Selective extraction of metal ions from aqueous solutions into an organic phase. | The lipophilic nature of the molecule may facilitate efficient extraction of metal ions. |
| Chromatographic Reagents | Use as a stationary phase modifier or a mobile phase additive for the separation of metal ions. | Potential for enhanced separation efficiency and selectivity in chromatographic methods. |
Research into the coordination chemistry of this compound with various metal ions would be a crucial first step in realizing its potential as an analytical reagent. Studies involving techniques such as NMR spectroscopy, X-ray crystallography, and spectrophotometric titrations would provide valuable insights into its binding properties and selectivity.
Green Solvents and Reaction Media Exploration
The principles of green chemistry encourage the use of environmentally benign solvents in chemical processes to minimize pollution and health hazards. rsc.orgresearchgate.net The exploration of novel green solvents is an active area of research, and the unique properties of organophosphonates, including this compound, warrant their investigation as potential green solvents or reaction media.
Traditional volatile organic compounds (VOCs) used as solvents are often flammable, toxic, and contribute to air pollution. The ideal green solvent should be non-toxic, non-volatile, biodegradable, and recyclable. While there is limited specific data on the solvent properties of this compound, some general characteristics of phosphonate esters can be considered.
Phosphonate esters are generally less volatile than many conventional organic solvents due to their higher molecular weight and polarity. The presence of the polar phosphonate group can lead to a relatively high boiling point and low vapor pressure, which would reduce solvent loss through evaporation and minimize worker exposure and environmental emissions.
The polarity of this compound, arising from the P=O and C-O bonds, suggests that it could be a suitable solvent for a range of polar and moderately polar organic compounds. The presence of both polar (phosphonate, ether) and nonpolar (phenyl, ethyl) moieties might impart amphiphilic character to the molecule, allowing it to dissolve a broader range of solutes.
Furthermore, the potential for this compound to act as a catalyst or a catalyst-promoter in certain reactions could be an added advantage. The Lewis basicity of the phosphonate oxygen could allow it to interact with and activate substrates or catalysts.
Table 2: Key Physicochemical Properties for Assessing a Compound as a Green Solvent
| Property | Desired Characteristic for a Green Solvent | Potential Relevance for this compound |
| Volatility | Low | Expected to have a relatively high boiling point and low vapor pressure due to its molecular weight and polarity. |
| Toxicity | Low | Requires thorough toxicological evaluation; the chlorinated phenoxy group warrants careful assessment. |
| Biodegradability | High | Needs to be determined through experimental studies. |
| Flammability | Low (High Flash Point) | Generally, higher molecular weight esters have higher flash points. |
| Solvent Power | Tunable, suitable for a range of solutes | The combination of polar and nonpolar groups may provide versatile solvent properties. |
| Recyclability | High | Depends on its thermal and chemical stability, allowing for recovery and reuse. |
The exploration of this compound as a green solvent or reaction medium represents an interesting research avenue. Future work should focus on synthesizing the compound and systematically evaluating its physical, chemical, and toxicological properties to ascertain its potential as a sustainable alternative to conventional solvents.
Future Research Directions and Unexplored Avenues
Development of Novel Derivatization Strategies
The functional groups of dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate, namely the phosphonate (B1237965) ester and the chlorophenoxy moiety, offer fertile ground for chemical modification. Future research could focus on developing novel derivatization strategies to modulate its physicochemical properties and biological activity. One potential avenue is the selective hydrolysis of the dimethyl phosphonate esters to the corresponding phosphonic acid. This transformation would drastically alter the compound's polarity and water solubility, potentially influencing its interactions with biological systems.
Another promising strategy involves the synthesis of a diverse library of phosphonate esters. By replacing the methyl groups with longer alkyl chains, cyclic, or aromatic substituents, researchers could systematically investigate the structure-activity relationships. For instance, introducing bulky ester groups could enhance steric hindrance, influencing the compound's reactivity and selectivity in chemical transformations.
Furthermore, modifications to the aromatic ring could be explored. Nucleophilic aromatic substitution reactions could be employed to replace the chlorine atom with other functional groups, such as amines, thiols, or alkoxides. These derivatization strategies would not only expand the chemical space around the core structure but also open up possibilities for creating new compounds with tailored properties for various applications.
Integration with Supramolecular Chemistry
The phosphonate group is a well-established functional moiety for engaging in hydrogen bonding and metal coordination, making this compound an intriguing candidate for supramolecular chemistry studies. Future research could investigate the ability of its hydrolyzed form (the corresponding phosphonic acid) to form well-defined supramolecular assemblies. These assemblies could take the form of dimers, polymers, or more complex architectures, driven by intermolecular hydrogen bonds between the phosphonic acid groups.
The coordination chemistry of this compound with various metal ions also presents a rich area for exploration. The phosphonate oxygen atoms are potential coordination sites, and the formation of metal-organic frameworks (MOFs) or coordination polymers could be investigated. The chlorophenoxy group could also play a role in directing the self-assembly process through weaker interactions such as π-π stacking. The resulting supramolecular structures could exhibit interesting properties, such as porosity, catalysis, or luminescence, paving the way for applications in materials science.
Advanced Materials Design Utilizing the Compound
The unique combination of a phosphonate group and a chlorinated aromatic ring in this compound suggests its potential as a building block for advanced materials. One area of future research could be its incorporation into polymers to enhance their flame retardancy. Organophosphorus compounds are known for their flame-retardant properties, and the presence of chlorine could have a synergistic effect.
Moreover, the phosphonate moiety could be utilized as an anchor group for surface modification of metal oxides. By grafting the molecule onto surfaces like titanium dioxide or zirconium dioxide, novel hybrid materials with tailored surface properties could be created. These materials could find applications in areas such as catalysis, sensing, or as coatings with specific functionalities. The ability to tune the surface properties by altering the substituents on the phosphonate or the aromatic ring would provide a high degree of control over the material's performance.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers a powerful tool to gain a deeper understanding of the reactivity and selectivity of this compound. researchgate.netnih.govnih.govmdpi.com Future research should employ quantum chemical methods to model its electronic structure, predict its reactivity in various chemical reactions, and elucidate reaction mechanisms. For example, density functional theory (DFT) calculations could be used to investigate the transition states of its hydrolysis, oxidation, or derivatization reactions, providing valuable insights into the reaction kinetics and thermodynamics.
Furthermore, computational studies could explore the compound's conformational landscape and its interactions with potential biological targets. Molecular docking simulations could be used to predict its binding affinity and mode of interaction with different enzymes or receptors. This information would be invaluable for guiding the design of new derivatives with enhanced biological activity and selectivity. Such computational approaches can significantly accelerate the discovery process by prioritizing synthetic efforts towards the most promising candidates. researchgate.netmdpi.com
Exploration of New Biological Targets (Non-Human)
While the chlorophenoxy moiety is characteristic of certain herbicides, the biological activity of this compound itself remains largely unexplored. mdpi.com Future research should focus on screening this compound and its derivatives against a wide range of non-human biological targets. This could include enzymes, receptors, and other proteins from plants, fungi, bacteria, and insects.
Given the structural similarities to some pesticides, its potential as an insecticide or fungicide could be investigated. The phosphonate group might mimic phosphate (B84403) esters, which are crucial in many biological processes, potentially leading to enzyme inhibition. nih.govnih.gov High-throughput screening campaigns, coupled with mechanistic studies, could identify novel biological activities and modes of action. Understanding the structure-activity relationships will be crucial for optimizing the compound's potency and selectivity for specific non-human targets, potentially leading to the development of new agrochemicals or research tools.
Sustainable Synthesis and Degradation Methodologies
Developing sustainable synthetic routes and understanding the environmental fate of this compound are critical aspects for its potential future applications. Future research in synthesis could focus on greener reaction conditions, such as using environmentally benign solvents, catalyst systems with high turnover numbers, and energy-efficient processes. Exploring one-pot syntheses from readily available starting materials would also contribute to a more sustainable manufacturing process.
Q & A
Q. How can researchers design efficient synthetic routes for dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate?
Methodological Answer:
- Utilize statistical experimental design (e.g., factorial design) to optimize reaction parameters (temperature, solvent, catalyst ratio) while minimizing trial-and-error approaches. This reduces the number of experiments required for process optimization .
- Integrate computational reaction path searches based on quantum chemical calculations to predict feasible pathways and intermediates, accelerating synthetic route development .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- Combine X-ray crystallography for precise determination of bond angles and crystal packing with multinuclear NMR spectroscopy (e.g., P, C) to confirm phosphonate group connectivity and substituent arrangement .
- Validate purity using high-resolution mass spectrometry (HRMS) and HPLC to detect trace impurities or byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Adhere to Cal/OSHA and DOT HAZMAT standards for chemical storage, labeling, and disposal. Conduct toxicity screenings (e.g., bacterial gene mutation assays) to assess acute and chronic hazards .
- Implement engineering controls (fume hoods, gloveboxes) and personal protective equipment (PPE) to mitigate exposure risks during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during compound characterization?
Methodological Answer:
- Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or systematic errors in datasets .
- Cross-validate results using complementary techniques : For example, reconcile discrepancies between NMR and IR data by synthesizing derivatives (e.g., methyl esters) to isolate specific functional group signals .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Employ density functional theory (DFT) to calculate transition states and activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution at the phosphonate group) .
- Use molecular dynamics simulations to model solvent effects and steric hindrance, guiding solvent selection for regioselective transformations .
Q. How does the compound interact with biological systems, and what methodologies assess its potential pharmacological effects?
Methodological Answer:
- Conduct in vitro binding assays (e.g., fluorescence polarization) to evaluate interactions with enzymes or receptors linked to neurobiological pathways, leveraging structural analogs for comparison .
- Perform pharmacokinetic modeling to predict bioavailability and metabolic stability, integrating data from hepatic microsome assays and partition coefficient measurements () .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Apply membrane-based separation technologies (e.g., nanofiltration) to isolate the phosphonate based on molecular weight and polarity differences .
- Optimize preparative HPLC methods using gradient elution with phosphate-buffered mobile phases to enhance resolution of hydrophilic byproducts .
Data Management and Validation
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
Methodological Answer:
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
